molecular formula C28H31N3O3 B610530 1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid CAS No. 1354812-99-9

1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid

Cat. No. B610530
CAS RN: 1354812-99-9
M. Wt: 457.57
InChI Key: FYRQRNSTHCHLNF-OOBIRXJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO5527239 is a potent, orally available GPBAR1 agonist.

Scientific Research Applications

Aurora Kinase Inhibition in Cancer Treatment

1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid has been found to inhibit Aurora A, an enzyme involved in cell division. This inhibition is potentially useful in the treatment of cancer by impairing the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Piperidine Derivatives

The compound is involved in the synthesis of piperidine derivatives, which are versatile intermediates in the production of a wide range of amines. This synthesis process is significant for medicinal chemistry and pharmaceutical applications (H. P. Acharya & D. Clive, 2010).

Antimicrobial Activity

Several studies have shown that compounds related to 1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid exhibit significant antimicrobial activities. These activities are important in the development of new antibacterial and antifungal agents (R. Shastri & Post, 2019).

Piperidine Analogues in Cancer Research

Piperidine analogues, related to this compound, have been shown to efficiently block the formation of blood vessels in vivo and exhibit potential as anticancer agents due to their anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Piperidine-Based Compounds in Neurological Research

Compounds similar to 1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid have been studied for their potential as glycine transporter 1 inhibitors. These inhibitors may have implications in treating neurological disorders by affecting glycine levels in the brain (Shuji Yamamoto et al., 2016).

Crystallography and Molecular Packing Studies

This compound's related structures have been analyzed for their crystallographic properties, providing insights into molecular packing in crystals. These studies are crucial for understanding the physical and chemical properties of pharmaceutical compounds (L. Kuleshova & V. Khrustalev, 2000).

properties

CAS RN

1354812-99-9

Product Name

1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid

Molecular Formula

C28H31N3O3

Molecular Weight

457.57

IUPAC Name

1-[4-[(1R,3Z)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C28H31N3O3/c1-19-5-3-4-6-25(19)26(18-27(30-34)23-11-14-29-20(2)17-23)21-7-9-24(10-8-21)31-15-12-22(13-16-31)28(32)33/h3-11,14,17,22,26,34H,12-13,15-16,18H2,1-2H3,(H,32,33)/b30-27-/t26-/m1/s1

InChI Key

FYRQRNSTHCHLNF-OOBIRXJLSA-N

SMILES

CC1=CC=CC=C1C(CC(=NO)C2=CC(=NC=C2)C)C3=CC=C(C=C3)N4CCC(CC4)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RO5527239;  RO-5527239;  RO 5527239; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid
Reactant of Route 2
1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid
Reactant of Route 3
1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid
Reactant of Route 4
1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid
Reactant of Route 5
1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid
Reactant of Route 6
1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid

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